The synthesis of Lobatamide D involves several sophisticated organic chemistry techniques. A notable method includes the use of late-stage installation of the enamide side chain, which is pivotal for its biological activity. The synthetic routes typically employ strategies such as:
Lobatamide D features a complex molecular structure typical of salicylate enamides. The key structural elements include:
The molecular formula and structural data indicate that Lobatamide D possesses multiple stereocenters, contributing to its three-dimensional configuration, which is vital for its biological function .
Lobatamide D undergoes various chemical reactions that are essential for its synthesis and biological activity:
The mechanism by which Lobatamide D exerts its effects primarily involves inhibition of V-ATPase. This enzyme is responsible for transporting protons across membranes, thus regulating pH levels within cells. Lobatamide D binds to specific sites on V-ATPase, leading to:
Lobatamide D exhibits several notable physical and chemical properties:
Lobatamide D has significant scientific applications due to its biological activity:
Lobatamide D is a structurally complex macrocyclic lactone with the molecular formula C₂₇H₃₂N₂O₉, as definitively established through high-resolution mass spectrometry (HR-FABMS) analyses [1] [3]. Its molecular weight is 528.5 g/mol, calculated from the exact atomic composition and validated experimentally. This places Lobatamide D within the medium molecular weight range typical of bioactive natural products. Key molecular properties derived from its formula include:
Table 1: Molecular Descriptors of Lobatamide D
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₇H₃₂N₂O₉ | Elemental composition |
Exact Mass | 528.5 g/mol | Verified by HR-FABMS |
Rotatable Bonds | 7 | Conformational flexibility |
H-Bond Donors/Acceptors | 4 / 10 | Solubility and binding interactions |
Lipinski Violations | 1 (xlogP) | Pharmacokinetic screening parameter |
The systematic IUPAC name for Lobatamide D is:(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8-(hydroxymethyl)-12-methyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide [1].
This nomenclature encodes critical stereochemical features:
Table 2: IUPAC Nomenclature Breakdown
Segment | Structural Feature |
---|---|
(Z,4Z)-N-[(E)-3-[...]prop-1-enyl] | E/Z-configured enamide side chain |
[9E,12Z]-11,19-dihydroxy | Hydroxyl groups on macrocycle at C11/C19 |
8-(hydroxymethyl) | Primary alcohol substituent at C8 |
3,7-dioxabicyclo[13.4.0] | Bicyclic ether-lactone scaffold |
Canonical SMILES (unique identifier):C/C/1=C/CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(/C=C/C1O)CO)C/C=C/NC(=O)/C=C\C=N/OC
[1]
Isomeric SMILES (stereospecific representation):C/C/1=C/CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(/C=C/C1O)CO)C/C=C/NC(=O)/C=C\C=N/OC
with explicit Z/E
descriptors at bonds between C1-C2, C4-C5, C9-C10, C12-C13, and C18-C19 [3] [5].
The SMILES strings encode:
/
and \
symbols denote directional bonds aligning with the IUPAC-specified (Z/E) configurations. C=N/OC
segment represents the oxime methyl ether, while C(=O)OC
defines ester linkages [1]. JIRIKJKTSMGHQG-ZBKQNIHQSA-N
provides a standardized hash for database searches [1]. Table 3: SMILES Representations and Features
Representation Type | String | Key Features Encoded |
---|---|---|
Canonical SMILES | C/C/1=C/CC2=C(...)C/C=C/NC(=O)/C=C\C=N/OC | Atom connectivity only |
Isomeric SMILES | Includes / , \ , and E/Z notations | Absolute stereochemistry at 5 double bonds |
InChIKey | JIRIKJKTSMGHQG-ZBKQNIHQSA-N | Unique structural fingerprint |
While single-crystal X-ray data for Lobatamide D is unavailable in the provided sources, its structure has been rigorously validated through complementary techniques:
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